molecular formula C11H20N2 B11911065 1-Cyclopentyl-1,2-diazaspiro[2.5]octane

1-Cyclopentyl-1,2-diazaspiro[2.5]octane

Cat. No.: B11911065
M. Wt: 180.29 g/mol
InChI Key: FTQAMIBSZDXVJZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,2-diazaspiro[2.5]octane (CAS: 22184-64-1) is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol. Its structure features a spiro junction at the central carbon atom, connecting a cyclopentyl group to a diazaspiro[2.5]octane core. Key properties include:

  • Hydrogen bond donors: 1 (NH group)
  • Hydrogen bond acceptors: 2 (two nitrogen atoms)
  • Topological polar surface area (TPSA): 25 Ų
  • Complexity index: 190 (indicating a highly branched, rigid structure) .

The compound’s InChIKey (FTQAMIBSZDXVJZ-UHFFFAOYSA-N) and SMILES (N1C2(CCCCC2)N1C1CCCC1) further highlight its spirocyclic geometry and cyclopentyl substituent .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-cyclopentyl-1,2-diazaspiro[2.5]octane

InChI

InChI=1S/C11H20N2/c1-4-8-11(9-5-1)12-13(11)10-6-2-3-7-10/h10,12H,1-9H2

InChI Key

FTQAMIBSZDXVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN2C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane typically involves the reaction of cyclopentanone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired spiro compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1,2-diazaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-1,2-diazaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Parameters of Spirocyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Donors/Acceptors Applications/Notes
1-Cyclopentyl-1,2-diazaspiro[2.5]octane C₁₁H₂₀N₂ 180.29 Cyclopentyl 1 / 2 Potential pharmacophore scaffold
1-Methyl-1,2-diazaspiro[2.5]octane C₇H₁₄N₂ ~140.20 Methyl 1 / 2 Simpler structure; higher solubility
4-Boc-7-oxo-4-azaspiro[2.5]octane C₁₂H₂₀N₂O₃ 240.30 Boc-protected amine, ketone 0 / 4 Intermediate in peptide synthesis
4,4-Difluoro-6-azaspiro[2.5]octane HCl C₇H₁₂ClF₂N 207.63 Difluoro, HCl salt 1 / 3 Electrophilic fluorination studies

Key Observations :

  • Functional Groups : Boc-protected and fluorinated derivatives (e.g., 4-Boc-7-oxo-4-azaspiro[2.5]octane) introduce reactivity for synthetic modifications, whereas the parent compound lacks such handles .
  • Solubility : Methyl-substituted analogs (e.g., 1-Methyl-1,2-diazaspiro[2.5]octane) likely exhibit higher aqueous solubility due to reduced hydrophobicity .

Cyclopentane-Containing Compounds

Table 2: Physicochemical Properties of Cyclopentane Derivatives

Compound Name pKa₁ pKa₂ Hydrogen Bond Donors/Acceptors Notes
Cyclopentylamine 10.65 1 / 1 Strongly basic; used in catalysis
cis-Cyclopentane-1,2-dicarboxylic acid 4.43 6.67 2 / 4 Chelating agent; high acidity
This compound 1 / 2 Moderate basicity (NH group)

Key Observations :

  • Basicity : The NH group in this compound confers mild basicity, contrasting with the strong basicity of cyclopentylamine (pKa ~10.65) .
  • Acidity : Unlike dicarboxylic acid derivatives (e.g., cis-cyclopentane-1,2-dicarboxylic acid, pKa₁=4.43), the target compound lacks acidic protons, limiting its role in metal coordination .

Computational and Predictive Insights

While topological indices like the Gourava and hyper-Gourava indices have been used to predict physicochemical properties (e.g., entropy, acentric factor) in octane isomers , their applicability to spirocyclic systems remains untested. The rigidity of spiro structures may require modified computational models to account for steric constraints and electronic effects.

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